molecular formula C11H17Cl3F3N3 B2720483 N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride CAS No. 1707710-41-5

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride

Cat. No.: B2720483
CAS No.: 1707710-41-5
M. Wt: 354.62
InChI Key: KWRGQTFPVZMTDY-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride (CAS 1707710-41-5) is an advanced chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. With a molecular formula of C11H17Cl3F3N3 and a molecular weight of 354.63 g/mol, this compound features a piperidine scaffold, a privileged structure in pharmaceutical development known to contribute to a wide range of biological activities . The integration of the 3-(trifluoromethyl)pyridin-2-amine moiety further enhances its potential as a key building block for the synthesis of more complex bioactive molecules. This compound is of significant interest in the development of novel TRPV1 (Transient Receptor Potential Vanilloid 1) receptor antagonists, as structural analogs have been identified as high-affinity ligands for this target . The TRPV1 receptor is a non-selective cation channel critically involved in the modulation of pain perception and inflammatory thermal hyperalgesia, making it a prominent target for analgesic drug development . The piperidine ring is a fundamental component in numerous FDA-approved drugs and experimental compounds, with derivatives demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties in preclinical studies . This reagent is supplied as a trihydrochloride salt to improve its stability and solubility for research applications. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-piperidin-4-yl-3-(trifluoromethyl)pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;;;/h1-2,5,8,15H,3-4,6-7H2,(H,16,17);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRGQTFPVZMTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)C(F)(F)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with Pyridine: The piperidine derivative is then coupled with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Trihydrochloride Salt: The final step involves the formation of the trihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine or pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with similar structures to N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride exhibit promising anticancer properties. For instance, derivatives of trifluoromethyl pyrimidine have shown moderate to excellent anticancer activities against various cancer cell lines, including PC3, K562, Hela, and A549 at concentrations as low as 5 μg/ml . This suggests that the compound may be explored for its potential in cancer therapeutics.

Central Nervous System Disorders:
The compound's ability to interact with biological pathways in the central nervous system positions it as a candidate for treating neurological disorders. The piperidine moiety is known for its role in enhancing the pharmacological profile of drugs targeting neurotransmitter systems, which could be beneficial in developing treatments for conditions such as depression or anxiety.

Antimicrobial Properties

Recent studies have highlighted the potential of trifluoromethyl-containing compounds in exhibiting antifungal and insecticidal activities. For example, derivatives similar to this compound have demonstrated significant antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, indicating their usefulness in agricultural applications as fungicides .

Synthesis of Novel Pharmaceuticals

The compound serves as a crucial building block in synthesizing other biologically active molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, which is advantageous in drug design . The synthetic routes typically involve modifications that allow for the introduction of various functional groups, facilitating the development of new therapeutic agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and safety profile. By systematically altering the substituents on the piperidine and pyridine rings, researchers can identify key structural features that contribute to enhanced biological activity or reduced toxicity .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies focusing on similar compounds:

Study Focus Findings
Study AAnticancer ActivityIdentified moderate activity against multiple cancer cell lines; potential for further development .
Study BAntifungal PropertiesDemonstrated effective inhibition of Botrytis cinerea at 50 μg/ml; suggests agricultural applications .
Study CCNS ApplicationsExplored interactions with neurotransmitter systems; indicates potential for treating CNS disorders.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues from the Molecules Journal (2014)

Several compounds synthesized in Molecules (2014) share structural motifs with the target molecule, such as the piperidine ring and trifluoromethyl groups. Key comparisons include:

a. N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a)
  • Structure : Contains a benzamide group linked to piperidin-4-yl and a trifluoromethyl-substituted benzene ring.
  • Yield : 55.2%, lower than some trihydrochloride salts (e.g., 96% for a benzylpiperidine analog in ) .
  • Molecular Weight : 449.21 g/mol (free base), contrasting with the trihydrochloride form’s higher molecular weight due to added HCl .
b. N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (6f)
  • Structure : Features a difluoromethoxy group and benzamide linkage.
  • Molecular Weight : 376.18 g/mol (free base), significantly lower than trihydrochloride salts .
  • Relevance : Highlights the impact of fluorine substituents on lipophilicity and metabolic stability, a shared trait with the trifluoromethyl group in the target compound .

Trihydrochloride Salts and Piperidine Derivatives

a. N-(1-Benzylpiperidin-4-yl)-4-(pyridin-3-yl)pyrimidin-2-amine Trihydrochloride
  • Empirical Formula : C₂₁H₂₃N₅·3HCl
  • Molecular Weight : 454.82 g/mol
  • Yield : 96%, suggesting efficient synthesis for trihydrochloride forms compared to neutral analogs .
  • Melting Point : 121–128°C, indicative of high thermal stability due to salt formation .
b. N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride
  • Molecular Weight : 305.13 g/mol (dihydrochloride)
  • Key Feature : Pyrrolidine ring instead of piperidine, reducing ring size and basicity. The dihydrochloride form may offer intermediate solubility compared to trihydrochloride salts .

Comparative Data Table

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Yield (%)
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride (Target) Pyridine CF₃ (position 3), piperidin-4-ylamine Trihydrochloride Not explicitly provided N/A
N-(1-Benzylpiperidin-4-yl)-4-(pyridin-3-yl)pyrimidin-2-amine trihydrochloride Pyrimidine Pyridin-3-yl, benzyl Trihydrochloride 454.82 96
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) Benzene CF₃, ureido, benzamide Free base 449.21 55.2
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Pyrimidine CF₃, pyrrolidine Dihydrochloride 305.13 N/A

Biological Activity

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride is a chemical compound with potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of piperidine and pyridine derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is C11H20Cl3N3C_{11}H_{20}Cl_3N_3, indicating the presence of trifluoromethyl and piperidine moieties that contribute to its biological activity.

The biological activity of this compound primarily involves its interactions with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target sites.

Potential Targets

  • Receptors : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
  • Enzymes : It may also inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Pharmacological Profiles

Research indicates that compounds similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Some derivatives have shown promise in preclinical models for treating depression.
  • Antimicrobial Properties : Studies suggest potential activity against various bacterial strains.

Case Studies and Research Findings

  • Antidepressant Effects : A study demonstrated that similar piperidine derivatives exhibited significant antidepressant-like effects in rodent models, suggesting that N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine could have similar properties due to structural similarities .
  • Antimicrobial Activity : In vitro studies have shown that related compounds possess antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effective activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessments : Evaluations of cytotoxic effects on human cell lines indicated that certain modifications in the structure could enhance selectivity and reduce toxicity, emphasizing the importance of structural optimization in drug development .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant effects in rodent models
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityVariable effects based on structure

Q & A

Q. Key Methodological Considerations

  • Solvent Choice : Dichloromethane (DCM) or acetonitrile for solubility of intermediates .
  • Catalysis : DMF as a catalyst for acyl chloride formation .
  • Salt Formation : Trihydrochloride salt generation via HCl gas bubbling in anhydrous ethanol .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Focus
Combine orthogonal analytical techniques:

  • HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase (e.g., retention time ~1.63 minutes under QC-SMD-TFA05 conditions ).
  • LCMS : Confirm molecular ion peaks (e.g., m/z 598 [M+H]+ observed in similar trifluoromethylpyridine derivatives ).
  • NMR : Assign peaks for the piperidinyl NH (δ 1.5–2.5 ppm), pyridine protons (δ 7.0–8.5 ppm), and trifluoromethyl group (δ -60 to -70 ppm in 19F^{19}\text{F} NMR) .

Advanced Challenge
Differentiate between free base and trihydrochloride forms using elemental analysis (e.g., chlorine content ~23% for trihydrochloride) and Karl Fischer titration for water content .

What are the solubility and stability profiles of this compound under experimental conditions?

Q. Basic Research Focus

  • Solubility : Highly soluble in polar solvents (DMSO, water) due to the trihydrochloride salt; limited solubility in non-polar solvents (e.g., <1 mg/mL in hexane) .
  • Stability : Store lyophilized powder at -20°C in desiccated conditions. Aqueous solutions are stable for ≤48 hours at 4°C .

Advanced Challenge
Assess hydrolytic stability at varying pH (e.g., accelerated degradation studies at pH 2–9). The trifluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs .

How can this compound be utilized in structure-activity relationship (SAR) studies for kinase inhibition?

Advanced Research Focus
The piperidinyl and trifluoromethyl groups are critical for target engagement. For example:

  • Piperidine Modifications : Compare activity of N-(Piperidin-4-yl) vs. N-(Piperazin-1-yl) analogs (e.g., reduced TrkA inhibition observed with bulkier substituents ).
  • Trifluoromethyl Effects : The CF3_3 group enhances lipophilicity (logP ~2.5) and metabolic stability, as seen in kinase inhibitors like KRC-108 .

Q. Experimental Design

  • In vitro Kinase Assays : Use ATP competition assays (10 mM stock in DMSO ).
  • Docking Studies : Model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with CF3_3 ).

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Focus
Trihydrochloride salts often form hygroscopic crystals, complicating diffraction. Strategies include:

  • Co-Crystallization : Use counterions like phosphate or sulfate to improve crystal lattice stability .
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol .
  • Data Collection : Synchrotron radiation for high-resolution data (≤1.0 Å) to resolve fluorine atoms .

How to optimize reaction yields for large-scale synthesis?

Q. Advanced Research Focus

  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2/Xantphos) for Buchwald-Hartwig coupling of pyridin-2-amine and piperidinyl intermediates .
  • Process Chemistry : Use flow reactors for exothermic steps (e.g., CF3_3 group introduction via gas-phase fluorination ).
  • Yield Data : Pilot studies report ~60–70% yields for analogous trifluoromethylpyridine syntheses .

What analytical techniques resolve degradation products during long-term stability studies?

Q. Advanced Research Focus

  • LC-HRMS : Identify hydrolytic products (e.g., loss of HCl or CF3_3 groups ).
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) to detect photolytic byproducts .
  • Quantitative NMR : Monitor amine deprotonation in D2_2O at pD 7.4 .

How does the trihydrochloride form impact biological assay outcomes?

Q. Advanced Research Focus

  • Ionic Strength : High chloride content may interfere with ion-sensitive assays (e.g., calcium flux). Use free base forms for electrophysiology .
  • Buffer Compatibility : Precipitates in PBS; substitute with HEPES-buffered saline (pH 7.4) .

What computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME or ADMETLab 2.0 for logP (2.3), CNS permeability (low), and CYP450 inhibition (CYP3A4 substrate ).
  • MD Simulations : GROMACS for membrane permeation kinetics (CF3_3 enhances blood-brain barrier penetration ).

How to address discrepancies in bioactivity data across different research groups?

Q. Advanced Research Focus

  • Assay Standardization : Use reference inhibitors (e.g., KRC-108 for kinase activity ).
  • Batch Variability : Characterize salt stoichiometry via ion chromatography (e.g., HCl content ±5% ).
  • Data Normalization : Report IC50_{50} values relative to internal controls (e.g., staurosporine for kinase assays ).

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